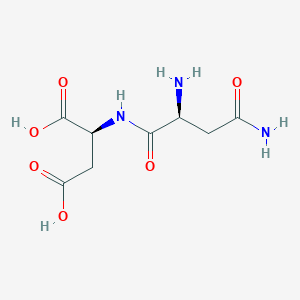

Asn-Asp

Description

Conceptual Framework of Asn and Asp as Dynamic Residues in Protein Structure and Function

Asn and Asp residues are not merely static building blocks but exhibit dynamic behavior that is integral to protein structure and function. Asparagine residues are frequently found near the beginnings of alpha-helices and in turn motifs within beta sheets, where their side chains can form hydrogen bonds with the peptide backbone, effectively "capping" hydrogen bond interactions wikipedia.org. This structural role contributes to the local stability and conformation of these secondary structure elements. Aspartic Acid, with its negatively charged side chain, is often involved in enzymatic reactions, frequently acting as a catalytic residue. It also plays a significant role in binding metal ions in certain enzymes, which is essential for their catalytic activity ontosight.ai.

Beyond their direct structural and catalytic contributions, Asn and Asp residues are key sites for post-translational modifications (PTMs) that introduce dynamic changes to proteins. These modifications, particularly deamidation of Asn and isomerization of Asp, can significantly alter the protein's properties, including its charge, conformation, stability, and function preprints.orgtandfonline.comnih.gov. The dynamic nature of these residues, therefore, extends to the modifications they undergo over time or in response to environmental factors, influencing protein integrity and activity.

Significance of Asn/Asp Transformations in Protein Homeostasis and Cellular Processes

The transformations involving Asn and Asp residues, primarily deamidation and isomerization, are recognized as significant factors in protein homeostasis and various cellular processes. Asn deamidation is a non-enzymatic post-translational modification that converts an asparagine residue into aspartic acid or isoaspartic acid preprints.orgbu.edumdpi.com. This reaction typically proceeds through a succinimide (B58015) intermediate tandfonline.combu.edumtoz-biolabs.com. Aspartic acid residues can also undergo isomerization via the same succinimide intermediate pathway, leading to the formation of isoaspartic acid tandfonline.comacs.orgmdpi.com.

These transformations have several critical consequences. Deamidation of Asn introduces a negative charge at the modification site, which can lead to significant alterations in protein structure, stability, and function preprints.orgtandfonline.compnas.org. Asp isomerization alters the backbone connectivity of the protein tandfonline.com. Both deamidation and isomerization can affect protein folding, enzymatic activity, and susceptibility to degradation mtoz-biolabs.commdpi.com.

The accumulation of deamidated and isomerized proteins can impact cellular homeostasis and has been implicated in aging and age-associated diseases, including neurodegeneration preprints.orgbu.edumdpi.comacs.org. In long-lived proteins, such as those found in the brain and the human lens, these modifications can accumulate over time, contributing to functional decline and increased aggregation tendency preprints.orgacs.org. While deamidation is generally considered irreversible, the isomerization of Asp can be partially reversed in cells by the enzyme protein L-isoaspartyl/D-aspartyl-O-methyltransferase (PIMT), which helps to repair isoAsp residues preprints.orgmdpi.comcambridge.org. This repair mechanism highlights the cellular effort to mitigate the potentially deleterious effects of these transformations.

Overview of Academic Research Trajectories Focusing on Asn and Asp Biochemistry

Academic research trajectories focusing on the biochemistry of Asn and Asp residues encompass a wide range of investigations aimed at understanding their fundamental properties, the mechanisms and consequences of their transformations, and their implications in health and disease. Key areas of research include:

Mechanisms and Kinetics of Deamidation and Isomerization: Studies delve into the detailed chemical mechanisms of Asn deamidation and Asp isomerization, investigating the influence of factors such as primary sequence, protein three-dimensional structure, pH, temperature, and neighboring residues on reaction rates tandfonline.comnih.govpnas.orgacs.orgplos.org. Research has shown that the amino acid immediately following Asn or Asp in the protein sequence significantly influences the rate of succinimide formation, with Gly, Ser, and Thr often associated with faster deamidation rates for Asn nih.govmdpi.comacs.orgplos.org. However, studies in folded proteins have revealed that sequence-based predictions alone are not always sufficient, and the protein's three-dimensional structure plays a crucial role in modulating these rates nih.govpnas.orgacs.orgplos.orgacs.org.

Impact on Protein Structure and Function: Researchers investigate how deamidation and isomerization alter protein conformation, stability, and biological activity. This includes studies on specific proteins where these modifications have been shown to affect antigen binding in antibodies, alter the physical properties and aggregation of crystallins in the eye lens, and influence the function of enzymes preprints.orgacs.orgmdpi.comacs.orgplos.org.

Role in Aging and Disease: A significant focus is placed on the accumulation of Asn/Asp modifications in long-lived proteins and their correlation with aging and age-related pathologies, such as neurodegenerative diseases and cataract formation preprints.orgbu.edumdpi.comacs.org.

Development of Analytical Techniques: Advances in mass spectrometry and other analytical methods are crucial for identifying and quantifying deamidation and isomerization sites in proteins, including in complex biological samples and therapeutic proteins bu.edumdpi.comacs.orgchromatographyonline.com.

Predictive Modeling: Computational approaches are being developed to predict the propensity of specific Asn and Asp residues to undergo deamidation and isomerization based on their sequence context and structural environment tandfonline.complos.orgresearchgate.netresearchgate.net.

Therapeutic Protein Stability: Understanding and controlling Asn/Asp transformations are critical in the development and manufacturing of therapeutic proteins, such as monoclonal antibodies, where these modifications can impact efficacy, stability, and immunogenicity preprints.orgtandfonline.comnih.govmdpi.commtoz-biolabs.commdpi.complos.orgplos.orgchromatographyonline.comresearchgate.net.

These research efforts contribute to a deeper understanding of the dynamic nature of Asn and Asp residues and their profound impact on protein integrity and cellular function.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61365-15-9 |

|---|---|

Molecular Formula |

C8H13N3O6 |

Molecular Weight |

247.21 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C8H13N3O6/c9-3(1-5(10)12)7(15)11-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H2,10,12)(H,11,15)(H,13,14)(H,16,17)/t3-,4-/m0/s1 |

InChI Key |

HZYFHQOWCFUSOV-IMJSIDKUSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)N |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)N |

physical_description |

Solid |

Origin of Product |

United States |

Molecular Mechanisms of Asparagine and Aspartate Post Translational Modification

Spontaneous Deamidation of Asparagine Residues

Deamidation of asparagine is a prevalent non-enzymatic PTM that involves the conversion of the asparagine side-chain amide group to a carboxyl group. This reaction typically occurs under physiological conditions and is a major pathway of protein degradation nih.govnih.govpreprints.org.

Mechanism via Cyclic Succinimide (B58015) Intermediate Formation

The primary mechanism for asparagine deamidation involves an intramolecular nucleophilic attack. The nitrogen atom of the peptide bond immediately following the asparagine residue (the n+1 residue) acts as a nucleophile, attacking the γ-carbonyl carbon atom of the asparagine side chain nih.govnih.govacs.orgwikipedia.orgnih.govmdpi.complos.org. This attack leads to the formation of a five-membered cyclic succinimide intermediate (also known as an aspartimide) and the release of ammonia (B1221849) nih.govnih.govacs.orgwikipedia.orgnih.govplos.orgtandfonline.com. The reaction proceeds through a transient tetrahedral intermediate nih.govacs.orgmdpi.com. The formation of this succinimide intermediate is considered the rate-limiting step in the deamidation process nih.gov.

Hydrolysis of Succinimide to Aspartyl and Isoaspartyl Residues

The cyclic succinimide intermediate is highly reactive and unstable under physiological conditions researchgate.net. It undergoes rapid hydrolysis, where a water molecule attacks one of the two carbonyl groups of the succinimide ring wikipedia.orgtandfonline.comnih.govnih.govgoogle.comwikipedia.org. Hydrolysis can occur at either the α-carbonyl or the β-carbonyl position of the succinimide ring. Attack at the α-carbonyl regenerates a normal aspartyl residue with an α-peptide bond wikipedia.orgnih.govwikipedia.org. Attack at the β-carbonyl, however, results in the formation of an isoaspartyl residue, where the aspartate side-chain carboxyl group is incorporated into the peptide backbone, creating a β-peptide bond wikipedia.orgtandfonline.comnih.govwikipedia.orgdsmz.de.

The hydrolysis of the succinimide intermediate typically favors the formation of isoaspartyl residues over aspartyl residues. Studies have shown that isoaspartyl residues are often the principal product, accounting for a significant majority, often ranging from 60% to 85% of the resulting products nih.govnih.gov. The ratio of aspartyl to isoaspartyl products formed from succinimide hydrolysis is approximately 1:3 nih.govnih.govresearchgate.net. The formation of an isoaspartyl residue effectively lengthens the protein backbone by one methylene (B1212753) unit, which can lead to significant changes in protein structure, stability, and function researchgate.netnih.govresearchgate.net.

Influence of Adjacent Amino Acid Sequence Motifs on Deamidation Rates

The rate of asparagine deamidation is significantly influenced by the identity of the amino acid residue immediately following the asparagine in the peptide sequence (the n+1 residue) nih.govpreprints.orgmdpi.comnih.gov. Small and flexible residues at the n+1 position tend to accelerate the deamidation reaction by facilitating the nucleophilic attack and the formation of the succinimide intermediate nih.govwikipedia.orgresearchgate.net.

Specific sequence motifs are recognized as "hot spots" for asparagine deamidation due to their high reaction rates. The Asn-Gly (Asn-G) motif is particularly labile, exhibiting a significantly faster deamidation rate compared to other sequences nih.govplos.orgresearchgate.net. For instance, the deamidation half-time for an Asn-Gly sequence can be approximately 300-fold smaller than that for an Asn-Ile sequence in a pentapeptide mdpi.com. Other motifs known to increase deamidation rates include Asn-Ser (Asn-S) and Asn-Thr (Asn-T) preprints.orgnih.govplos.orgnih.gov. These residues, with their smaller side chains, provide the necessary flexibility for the peptide backbone to adopt the conformation required for succinimide ring formation nih.gov.

While these sequence rules are important, particularly in short peptides, the three-dimensional structure of a protein also plays a crucial role in determining deamidation rates, and peptide-based observations may not always fully translate to folded proteins nih.govpreprints.orgnih.govnih.gov.

Isomerization and Racemization of Aspartate Residues

Aspartate residues are also susceptible to spontaneous modifications, including isomerization and racemization. These reactions also proceed through the formation of a succinimide intermediate.

Mechanism via Succinimide Intermediate

Similar to asparagine deamidation, the isomerization of aspartate residues is initiated by an intramolecular cyclization reaction involving the nucleophilic attack of the peptide nitrogen of the succeeding residue on the β-carboxyl group of the aspartate side chain plos.orgnih.govnih.govnih.govnih.gov. This reaction results in the formation of the same five-membered cyclic succinimide intermediate observed in asparagine deamidation nih.govplos.orgnih.govnih.govnih.govnih.govwikipedia.orgacs.org. This process involves the loss of a water molecule (dehydration) from the aspartate residue researchgate.netscirp.orgresearchgate.net. While the mechanism is similar to deamidation, the rate of succinimide formation from aspartate is generally slower than from asparagine nih.gov.

Formation of Isoaspartyl and D-Aspartyl Isomers

Once the succinimide intermediate is formed from an aspartate residue, it undergoes hydrolysis, similar to the process following asparagine deamidation tandfonline.comnih.govwikipedia.orgdsmz.dewikipedia.org. Hydrolysis of the succinimide ring can yield both the normal L-aspartyl residue (with an α-peptide bond) and the L-isoaspartyl residue (with a β-peptide bond) wikipedia.orgtandfonline.comnih.govwikipedia.orgdsmz.deresearchgate.netwikipedia.org.

A key aspect of the succinimide intermediate formed from aspartate is the lability of the α-carbon proton. The α-carbon in the succinimide ring is prochiral, and the presence of the adjacent carbonyl groups increases the acidity of the α-proton scirp.orgacs.org. This increased acidity allows for the facile enolization of the succinimide, which can lead to the epimerization (inversion of stereochemistry) at the α-carbon wikipedia.orgresearchgate.netscirp.orgacs.org. This process results in the interconversion between the L-succinimide and D-succinimide forms researchgate.netresearchgate.net.

Subsequent hydrolysis of both the L-succinimide and D-succinimide intermediates leads to a mixture of isomers researchgate.netresearchgate.net. Hydrolysis of L-succinimide yields L-aspartyl and L-isoaspartyl residues, while hydrolysis of D-succinimide produces D-aspartyl and D-isoaspartyl residues researchgate.netresearchgate.net. Thus, the isomerization and racemization of aspartate residues via the succinimide intermediate can result in the formation of four possible isomers: L-Asp, L-isoAsp, D-Asp, and D-isoAsp nih.gov. The formation of D-amino acid isomers is particularly notable as standard protein synthesis only incorporates L-amino acids researchgate.net. These abnormal isomers can accumulate in long-lived proteins and have been implicated in aging and age-related diseases nih.govnih.govnih.govresearchgate.netscirp.orgnih.gov.

The relative rates of formation and interconversion of these isomers can vary depending on factors such as pH, temperature, and the protein environment nih.govnih.gov. Studies on peptides have investigated the interconversion of these isoforms, showing that D-Asp can form from L-Asp, and L-isoAsp and D-isoAsp can be relatively stable terminal products of modification nih.gov.

Influence of Adjacent Residues on Aspartate Isomerization:

Similar to asparagine deamidation, the amino acid following the aspartate residue influences the rate of isomerization plos.orgnih.gov. Motifs such as Asp-Gly (Asp-G), Asp-Ser (Asp-S), and Asp-Thr (Asp-T) are often associated with higher rates of aspartate isomerization plos.orgnih.govnih.gov. The flexibility afforded by the small side chains of Gly, Ser, and Thr at the n+1 position is thought to promote the formation of the succinimide intermediate nih.gov.

Here is a summary of the influence of the n+1 residue on deamidation/isomerization rates based on research findings:

| N+1 Residue | Influence on Asn Deamidation Rate | Influence on Asp Isomerization Rate | Notes | Source(s) |

| Gly | Accelerates (High Rate) | Accelerates (High Rate) | Often considered a "hot spot" due to flexibility. | preprints.orgnih.govmdpi.complos.orgresearchgate.netnih.gov |

| Ser | Accelerates | Accelerates | Also considered a "hot spot". | preprints.orgnih.govplos.orgnih.gov |

| Thr | Accelerates | Accelerates | Also considered a "hot spot". | preprints.orgnih.govplos.orgnih.gov |

| Ile | Slows (Much Lower Rate than Gly) | Not explicitly stated, likely slower | Larger side chain restricts flexibility. | mdpi.com |

| His | Slower than Gly | Can be a "hot spot" in specific contexts | Influence can depend on structural context (e.g., DHK motif). mdpi.comnih.gov | mdpi.complos.orgnih.gov |

| Asn | Can occur in non-canonical motifs | Not explicitly stated | Observed in some antibody CDRs. | nih.govplos.org |

Note: The term "interactive data tables" was requested, but generating truly interactive tables is not possible in this format. The data is presented in a markdown table.

Factors Governing Isomerization Kinetics

The non-enzymatic deamidation of asparagine and isomerization of aspartate residues proceed through a common five-membered cyclic succinimide intermediate. The rate at which this succinimide intermediate forms and subsequently hydrolyzes is influenced by several factors, including pH, temperature, and the local conformational flexibility of the protein sequence surrounding the Asn or Asp residue.

The pH of the surrounding environment significantly impacts isomerization kinetics. While mildly acidic buffers (pH 4–5) have been used in protein formulations to minimize various physical and chemical changes, the succinimide intermediate can be more stable or its formation faster at these pH values compared to higher pH conditions. mdpi.comnih.gov At a basic pH of 10, the rate of deamidation through the succinimide species is very rapid. nih.gov Conversely, at a pH less than 5, the cyclic intermediate is typically not formed; instead, the side chain undergoes direct hydrolysis to Asp, preventing the formation of the isomeric species. nih.gov

Temperature is another critical factor affecting the rate of these modifications. Elevated temperatures generally increase the rate of both succinimide formation and hydrolysis. nih.gov

The primary sequence context and the higher-order structure of the protein also play significant roles. Small hydrophilic residues following an asparagine residue in the primary sequence can promote deamidation, with Asn-Gly motifs being the most labile, followed by Asn-Ser and Asn-Thr motifs. nih.gov Local conformational flexibility allows the backbone nitrogen of the C-terminal peptide bond to attack the side chain carbonyl carbon of Asn or Asp, a crucial step in succinimide formation. mdpi.com

Enzymatic Regulation of Asn/Asp Modifications

While Asn deamidation and Asp isomerization can occur spontaneously, certain enzymatic mechanisms exist to either repair the resulting damage or catalyze specific modifications involving these residues.

Protein L-isoaspartyl Methyltransferase (PIMT) in Isoaspartate Repair

Protein L-isoaspartyl methyltransferase (PIMT) is a key enzyme involved in the repair of damaged proteins containing L-isoaspartyl residues. PIMT recognizes these abnormal isoAsp sites and catalyzes the methylation of the free carboxyl group on the misplaced β-carboxyl side chain. nih.govnih.gov This methylation forms a methyl ester. nih.gov The methylated isoaspartyl residue is then able to undergo a spontaneous, non-enzymatic rearrangement via a succinimide intermediate, ultimately leading to the formation of a normal L-aspartyl residue. nih.govnih.gov This repair mechanism is crucial for maintaining protein integrity and function, as the accumulation of isoaspartate can lead to protein dysfunction and aggregation.

Role of Specific Enzymes in Catalyzing Asn/Asp-Related Changes in Defined Biochemical Contexts

Beyond spontaneous and repair mechanisms, asparagine and aspartate residues are also substrates for specific enzymes that catalyze various post-translational modifications in defined biochemical contexts. These enzymatic modifications can significantly alter the function and properties of a protein. Examples of such modifications include N-linked glycosylation, which occurs at asparagine residues within specific sequence motifs, and the hydroxylation of aspartate and asparagine residues, catalyzed by enzymes like aspartyl/asparaginyl β-hydroxylase (ASPH). uni-freiburg.de ADP-ribosylation can also occur on asparagine and aspartate residues, a modification involved in various cellular processes. uni-freiburg.de These enzymatic reactions are highly regulated and typically occur under specific cellular conditions, unlike the spontaneous deamidation and isomerization events.

Structural and Conformational Consequences of Asn/Asp Modifications

The formation of isoaspartate residues, particularly through the succinimide intermediate, has significant consequences for protein structure and conformation.

Impact on Protein Backbone Connectivity and Tertiary Structure Stability

The formation of an isoaspartate residue fundamentally alters the protein backbone connectivity. Instead of the normal α-peptide bond linking the α-carboxyl group of the preceding amino acid to the α-amino group of aspartate, isoaspartate formation results in a β-peptide bond, where the linkage is to the β-carboxyl group of the aspartate residue. nih.govwikipedia.orgwikipedia.orgdsmz.de This change in backbone connectivity introduces a kink or distortion in the polypeptide chain. nih.govwikipedia.orgwikipedia.orgdsmz.de

This altered backbone structure can have profound effects on the protein's tertiary structure stability. The disruption of the normal peptide backbone can destabilize the protein's folded state, potentially leading to unfolding, misfolding, and increased susceptibility to aggregation. nih.govwikipedia.orgwikipedia.orgdsmz.deguidetopharmacology.org The presence of isoaspartate can interfere with crucial intra- or intermolecular interactions necessary for maintaining the protein's stable three-dimensional structure.

Alterations in Protein Conformation, Dynamics, and Electrostatic Properties

These modifications can also influence protein dynamics, affecting the flexibility and movement of different parts of the protein. guidetopharmacology.org Changes in dynamics can impact protein function, including substrate binding and catalytic activity.

Effects on Protein Aggregation Propensity and Solubility

Post-translational modifications (PTMs) involving asparagine (Asn) and aspartate (Asp) residues, particularly deamidation of Asn and isomerization of Asp, significantly impact protein stability, often leading to altered aggregation propensity and solubility. These modifications can occur spontaneously and are influenced by factors such as primary sequence, local protein conformation, pH, and temperature. fishersci.atdovepress.comfishersci.ca

The primary pathway for Asn deamidation involves the formation of a cyclic succinimide intermediate through a nucleophilic attack by the backbone nitrogen atom of the C-terminal flanking amino acid on the Asn side chain's γ-carbonyl group. dovepress.comijprajournal.comdsmz.de This metastable succinimide can then hydrolyze, primarily yielding isoaspartate (isoAsp) (typically 70-85%) and, to a lesser extent, aspartate (Asp). ijprajournal.comfishersci.se Similarly, Asp residues can undergo isomerization via a succinimide intermediate, also leading to isoAsp formation. dovepress.comnih.gov

The formation of isoAsp is particularly detrimental to protein structure and stability. The incorporation of an isoAsp residue introduces a β-peptide linkage into the protein backbone, altering its geometry and potentially disrupting secondary and tertiary structures. ijprajournal.comfishersci.senih.gov This structural perturbation can expose previously buried hydrophobic regions or critical interaction sites, thereby increasing the protein's propensity to aggregate. fishersci.sefishersci.pt

Research findings consistently link deamidation and isoAsp formation to increased protein aggregation and decreased solubility. For instance, studies on lens crystallins have shown that deamidation increases with age and is associated with increased aggregation tendency and the formation of insoluble aggregates. nih.gov Replacing a single Asn with Asp in βB1-crystallin has been shown to alter physical properties, increasing aggregation tendency. nih.gov Similarly, the formation of isoAsp in proteins associated with Alzheimer's disease, such as amyloid-β and tau, has been demonstrated to increase their aggregation propensity. fishersci.senih.govnih.govguidetopharmacology.org

The sequence context surrounding the Asn or Asp residue plays a crucial role in the rate of deamidation and isomerization, and consequently, the rate of accumulation of modified species that can impact aggregation and solubility. While Asn followed by glycine (B1666218) (Asn-Gly) and serine (Asn-Ser) are known to undergo rapid deamidation, Asn residues followed by polar amino acids with relatively small side chains, such as Asp (Asn-Asp), exhibit an intermediate frequency of deamidation. mpg.de Although the primary sequence significantly influences the rate of deamidation, it may have less impact on the relative proportions of Asp and isoAsp products formed from the succinimide intermediate. wikipedia.org

The structural changes induced by isoAsp residues often lead to reduced protein solubility. fishersci.se With most proteins having hydrophobic interiors, isoAsp-induced structural changes can expose these regions to the solvent, reducing solubility and making the protein molecules more prone to self-association and aggregation. fishersci.se This decreased solubility and increased aggregation are significant concerns for the stability and efficacy of therapeutic proteins. fishersci.atdovepress.comdsmz.denih.govnih.govwikipedia.org

Enzymatic Systems and Metabolic Pathways Governing Asparagine and Aspartate Interconversion

Asparagine Synthetase (ASNS) Catalysis

Substrate Binding and Active Site Topography of ASNS

Human ASNS contains two distinct catalytic domains: an N-terminal domain with glutamine binding and glutaminase (B10826351) activity, and a C-terminal domain that catalyzes the synthesis of asparagine from aspartate and ATP. nih.gov Molecular modeling based on the Escherichia coli ASNS-B structure suggests that many mutations associated with asparagine synthetase deficiency (ASD) in humans are located near catalytic sites or within highly conserved regions. nih.gov The binding of Mg²⁺ATP with aspartate occurs in the synthetase domain (C-terminal) of ASNS, producing the β-aspartyl AMP intermediate. nih.gov Specific residues are involved in substrate binding. For instance, Arg49, Asn74, Glu76, and Asp98 are found in the N-terminal active site and form hydrogen bonds with glutamine. nih.gov The active sites of enzymes are typically located on the surface and contain highly conserved amino acids crucial for substrate binding and catalysis. nih.gov

Asparaginase (B612624) (ASPG) Activity

Asparaginase (ASPG), also known as L-Asparaginase (EC 3.5.1.1), catalyzes the hydrolysis of the amide group of L-asparagine, yielding L-aspartate and ammonia (B1221849). maayanlab.cloudontosight.aifrontiersin.orguwo.camdpi.comnih.govnih.govoup.com This enzymatic reaction is significant in various biological processes. ontosight.ai

Hydrolytic Cleavage of Asparagine to Aspartate and Ammonia

The primary function of ASPG is the hydrolytic cleavage of the amide bond in L-asparagine. ontosight.aipatsnap.com This reaction releases L-aspartic acid and ammonia. maayanlab.cloudontosight.aifrontiersin.orguwo.camdpi.comnih.govnih.govoup.compatsnap.com The reaction can be summarized as: L-asparagine + H₂O → L-aspartic acid + NH₃. ontosight.aipatsnap.com The mechanism involves the enzyme binding to L-asparagine, positioning it for optimal catalysis, and facilitating the nucleophilic attack by water on the carbonyl carbon of the amide bond. ontosight.ai

Enzymatic Mechanism and Diverse Biological Roles of ASPG

Human ASPG is an N-terminal nucleophile hydrolase that requires autocatalytic intramolecular cleavage to become active. maayanlab.cloudnih.gov This cleavage generates an essential threonine residue (e.g., Thr168) that serves as the catalytic nucleophile. maayanlab.cloudnih.gov Structural investigations of human asparaginase (hASNase3) have revealed conformational changes necessary for autocleavage and substrate interactions. maayanlab.cloud These studies help explain the comparatively low affinity (millimolar Km) of the human enzyme for asparagine compared to bacterial counterparts. maayanlab.cloudnih.govnih.gov Mutational analyses confirm that while not all conserved threonines of the catalytic triad (B1167595) are required for autoproteolytic activation, they are indispensable for full asparaginase activity. maayanlab.cloudnih.gov

ASPG exhibits diverse biological roles. In some microorganisms, this reaction is part of the nitrogen metabolism pathway, allowing them to utilize L-asparagine as a nitrogen source. ontosight.ai In plants, ASPG activity contributes to providing substrates for metabolic pathways involved in development and growth, and is important in protein biosynthesis, especially during seed formation. frontiersin.orguwo.ca Asparagine catabolism by ASPG yields ammonium (B1175870) and aspartate that are used for amino acid biosynthesis. oup.comoup.com Human ASPG also possesses other enzymatic activities, including PAF acetylhydrolase and lysophospholipase activities, which depend on a critical threonine residue at position 19. nih.govplos.org

Aspartyl-tRNA Synthetase (AspRS) and Asparaginyl-tRNA Synthetase (AsnRS)

Aspartyl-tRNA synthetase (AspRS) and Asparaginyl-tRNA synthetase (AsnRS) are members of the aminoacyl-tRNA synthetase family, enzymes crucial for protein synthesis. They catalyze the attachment of their cognate amino acids, aspartate and asparagine respectively, to their corresponding tRNA molecules. nih.govontosight.aiaars.onlineuniprot.orgresearchgate.net

The process involves a two-step reaction: first, the enzyme binds to the amino acid and ATP, forming an aminoacyl-adenylate intermediate; second, the amino acid is transferred to the tRNA molecule, resulting in the formation of aminoacyl-tRNA. ontosight.aiembopress.org This specificity is vital for accurate protein synthesis. ontosight.ai

AspRS is found in two general forms: discriminating and non-discriminating. mdpi.com Discriminating AspRS, typically found in eukaryotes and some bacteria and archaea, specifically catalyzes the aspartylation of tRNAᴬˢᵖ to produce Asp-tRNAᴬˢᵖ. mdpi.comaars.online Non-discriminating AspRS enzymes can charge tRNA molecules with amino acids other than their cognate partners, in addition to charging them with their correct amino acid, aspartic acid. ontosight.ai Non-discriminating AspRSs participate in a tRNA-dependent asparagine biosynthesis pathway found in some organisms lacking AsnRS or ASNS. nih.govmdpi.comaars.online In this indirect pathway, a mischarged Asp-tRNAᴬˢⁿ, synthesized by a non-discriminating AspRS, is converted into Asn-tRNAᴬˢⁿ by a tRNA-dependent amidotransferase (AdT). nih.govaars.online

AsnRS catalyzes the specific attachment of asparagine to its cognate tRNAᴬˢⁿ. aars.onlineuniprot.orgresearchgate.netnih.gov Like other class II aminoacyl-tRNA synthetases, AsnRS attaches the amino acid to the 3'OH of the terminal adenosine (B11128) of tRNA. nih.gov Asparagine recognition by AsnRS in the active site is largely achieved through water molecule interactions, which contrasts with aspartate recognition by AspRS that relies on direct protein interactions. aars.onlinenih.gov These water molecules appear to play a key role in the strict recognition of asparagine and discrimination against aspartic acid by AsnRS. nih.gov

Direct Aminoacylation of Cognate tRNAs with Asparagine and Aspartate

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes responsible for attaching the correct amino acid to its cognate tRNA, a critical step for accurate protein synthesis pnas.orgtandfonline.com. In the case of asparagine and aspartate, this direct aminoacylation is carried out by asparaginyl-tRNA synthetase (AsnRS) and aspartyl-tRNA synthetase (AspRS), respectively. These enzymes ensure that tRNAAsn is charged with asparagine and tRNAAsp is charged with aspartate tandfonline.comnih.gov.

The basic aminoacylation reaction proceeds in two steps. First, the amino acid is activated by ATP, forming an aminoacyl-adenylate intermediate. Second, the activated amino acid is transferred to the 3' end of its cognate tRNA pnas.org. AsnRS and AspRS belong to Class II aminoacyl-tRNA synthetases, sharing structural and mechanistic features nih.gov. Organisms possessing AsnRS utilize this direct pathway for the synthesis of Asn-tRNAAsn pnas.orgnih.gov. Similarly, AspRS directly charges tRNAAsp with aspartate, producing Asp-tRNAAsp nih.govmdpi.com.

Non-Discriminatory AspRS Activity and tRNA Misacylation Events

While discriminating AspRS (D-AspRS) specifically recognizes and aminoacylates only tRNAAsp, a significant number of organisms, particularly in bacteria and archaea, possess a non-discriminating AspRS (ND-AspRS) nih.govmdpi.comresearchgate.netnih.gov. This ND-AspRS exhibits relaxed specificity and can aminoacylate both tRNAAsp and tRNAAsn with aspartate nih.govmdpi.comresearchgate.net. This misacylation event results in the formation of Asp-tRNAAsn, where aspartate is incorrectly attached to the tRNA for asparagine nih.govmdpi.comresearchgate.net.

The occurrence of ND-AspRS is often observed in organisms that lack AsnRS mdpi.comresearchgate.net. The mischarged Asp-tRNAAsn cannot be directly used in protein synthesis because it is typically not recognized by the elongation factor Tu (EF-Tu), which is responsible for delivering aminoacyl-tRNAs to the ribosome nih.govresearchgate.net. This lack of recognition by EF-Tu prevents the misincorporation of aspartate into polypeptide chains at asparagine codons researchgate.net. The presence of ND-AspRS and the resulting misacylated Asp-tRNAAsn necessitate a corrective mechanism to ensure the production of the required Asn-tRNAAsn for translation nih.govresearchgate.net.

tRNA-Dependent Transamidation Pathway via Amidotransferases (AdT)

In organisms lacking AsnRS, the correct Asn-tRNAAsn is synthesized through an indirect, tRNA-dependent transamidation pathway pnas.orgtandfonline.comnih.gov. This pathway involves the mischarged Asp-tRNAAsn as an intermediate and is catalyzed by a tRNA-dependent amidotransferase (AdT) tandfonline.comnih.govresearchgate.net.

Conversion of Mischarged Asp-tRNAAsn to Asn-tRNAAsn

The core of the tRNA-dependent transamidation pathway is the conversion of Asp-tRNAAsn to Asn-tRNAAsn nih.govresearchgate.net. This reaction is catalyzed by a specific amidotransferase that utilizes the aspartate moiety attached to tRNAAsn and an amide donor, typically glutamine, to synthesize asparagine directly on the tRNA pnas.orgtandfonline.comnih.govresearchgate.net. The amidotransferase facilitates the transfer of an amino group from the amide donor to the β-carboxyl group of the aspartate on Asp-tRNAAsn, yielding asparagine attached to tRNAAsn and glutamate (B1630785) as a byproduct nih.govnih.govpatsnap.com.

This two-step process, involving misacylation by ND-AspRS followed by transamidation, ensures that organisms without AsnRS can still produce the Asn-tRNAAsn required for accurate protein synthesis pnas.orgtandfonline.comnih.gov. The Asp-tRNAAsn serves as a substrate for the amidotransferase, highlighting the crucial role of tRNA in this alternative amino acid biosynthesis route pnas.org.

Mechanistic Insights into Amidotransferase Substrate Specificity and Catalysis

Amidotransferases involved in the tRNA-dependent asparagine synthesis are often heterotrimeric enzymes, commonly known as GatCAB nih.govresearchgate.netpnas.org. This enzyme complex is capable of transamidating both Asp-tRNAAsn and Glu-tRNAGln in many organisms, indicating a dual specificity pnas.orgresearchgate.net. The GatCAB amidotransferase typically consists of three subunits: GatA, GatB, and GatC nih.govjcvi.org. GatA is the amidase subunit responsible for hydrolyzing glutamine to provide the ammonia for the amidation reaction researchgate.netjcvi.org. GatB and GatC are thought to be involved in tRNA recognition and channeling the ammonia to the reaction center jcvi.org.

The substrate specificity of the amidotransferase for Asp-tRNAAsn is influenced by specific structural elements within the tRNA molecule nih.gov. For instance, certain base pairs in the T-stem and the identity of nucleotides at specific positions in tRNAAsn are important for recognition by bacterial GatCAB nih.gov. The catalytic mechanism involves the activation of the aspartate on the tRNA and the subsequent nucleophilic attack by ammonia derived from glutamine hydrolysis nih.govyoutube.com. The intricate interaction between the amidotransferase and the mischarged tRNA ensures the efficient and specific conversion of Asp-tRNAAsn to Asn-tRNAAsn oup.com.

Some organisms, like Thermus thermophilus, possess both the direct pathway involving AsnRS and the indirect pathway involving ND-AspRS and GatCAB, demonstrating a potential evolutionary link and flexibility in Asn-tRNA synthesis nih.gov.

Integration of Asn/Asp Metabolism within Cellular Nitrogen Cycling and Homeostasis

Asparagine and aspartate metabolism are deeply integrated into cellular nitrogen cycling and play significant roles in maintaining cellular homeostasis oup.comontosight.ai. Aspartate serves as a precursor for the synthesis of asparagine, as well as several other amino acids and nucleotides oup.comontosight.ainih.gov. The conversion of aspartate to asparagine by asparagine synthetase (ASNS) is a key step in asparagine biosynthesis, utilizing glutamine as the nitrogen donor in many organisms nih.govpatsnap.comoup.com. This reaction links nitrogen metabolism with energy metabolism, as it requires ATP hydrolysis nih.govpatsnap.com.

Asparagine acts as an important storage and transport form of nitrogen in many organisms, particularly in plants oup.comoup.comuwo.ca. It can be readily transported between tissues and serves as a source of nitrogen for the synthesis of other nitrogen-containing compounds when needed oup.comoup.com. The breakdown of asparagine back to aspartate and ammonia is catalyzed by asparaginase ontosight.aiwikipedia.org. This interconversion allows for the dynamic regulation of intracellular asparagine and aspartate levels in response to metabolic demands and nitrogen availability oup.comontosight.ai.

The balance between asparagine synthesis and breakdown is crucial for cellular function youtube.com. Disruptions in asparagine-aspartate homeostasis can have significant cellular consequences, impacting processes such as cell proliferation and signaling pathways nih.govfrontiersin.org. For example, in certain cancer cells, increased asparagine synthesis is observed, supporting rapid growth patsnap.comnih.gov. The regulation of ASNS expression is responsive to cellular stress and nutrient availability, further highlighting the integration of asparagine metabolism within broader cellular regulatory networks nih.govphysiology.org.

Structural Biology and Functional Implications of Asparagine and Aspartate Residues in Proteins

Contribution to Protein Folding and Conformational Stability

Asparagine and Aspartate residues are prominent participants in the formation of intramolecular hydrogen bonds within proteins. The side chain carboxyl group of Asp and the carboxamide group of Asn can act as both hydrogen bond donors and acceptors, forming interactions with backbone atoms or other side chains. For instance, Asp/Asn residues can form i+3/i hydrogen bonds involving their δ-carboxyl oxygen atoms and the backbone amide hydrogens three residues ahead in the sequence. These interactions can create 13-membered hydrogen-bonded rings, mimicking the conformation of an α-turn. oup.com Data indicates that Asp residues are more frequently involved in such i+2/i hydrogen bonds compared to Asn residues. oup.com

Furthermore, Asn and Gln residues, both containing amide groups in their side chains, can form "amide bridge" interactions. These interactions, occurring between the partially positively charged NH2 group and a partially negatively charged C=O group of the amide side chains, are reported to be approximately three times stronger than typical hydrogen bond energies and are less affected by pH changes. plos.org These amide bridges contribute to stabilizing protein-protein interactions. plos.org

Asn and Asp residues significantly influence the formation and stability of specific secondary and tertiary structural motifs. They are frequently found in turn regions, where their side chains can form hydrogen bonds to the main chain, stabilizing the turn structure. libretexts.org Asparagine, in particular, is known to readily adopt conformations in the left-handed alpha-helical region and other partially allowed regions of the Ramachandran plot, more so than most other non-glycyl amino acids. researchgate.net This conformational flexibility is partly attributed to carbonyl-carbonyl interactions within their own backbone or with the previous residue, contributing stabilization energy comparable to hydrogen bonds. researchgate.net

Conversely, Asp residues are notably underrepresented in beta-sheet regions of proteins, especially in the middle of beta-strands. nih.gov Studies involving mutations have shown that introducing Asp into beta-strand regions can significantly reduce protein stability. nih.gov This destabilizing effect is attributed to factors including changes in main-chain dihedral angles, side-chain rotamers, close atomic contacts, and unfavorable electrostatic interactions between the negatively charged Asp side chain and backbone carbonyls. nih.gov Asn, being neutral, is less destabilizing in such contexts compared to Asp. nih.gov

Asp and Asn residues are also found in specific structural motifs involved in ligand binding, such as those that bind sugars or nucleotides, where they form hydrogen bonds with the ligand's hydroxyl groups. researchgate.netresearchgate.net

In membrane proteins, Asn and Asp residues play a critical role in mediating interactions between transmembrane helices, which is essential for their proper assembly and stability within the lipid bilayer. Inter-helix hydrogen bonding involving polar residues like Asn and Asp can drive the efficient di- or trimerization of transmembrane helices in detergent micelles and lipid bilayers. nih.govnih.gov Asn-Asn and Asp-Asp pairs, specifically, can promote the formation of helical hairpins during the process of translocon-mediated membrane protein assembly in the endoplasmic reticulum. nih.govnih.gov

Studies have shown that the inclusion of a single Asn or Asp residue in an otherwise hydrophobic helix can provide a strong driving force for self-association in membranes. 2stage.orgpnas.org These polar interactions involving buried Asn or Asp residues appear essential for the association of transmembrane peptides. pnas.orgpnas.org While the maximal reduction in apparent free energy seen with Asn-Asn or Asp-Asp pairs in some model systems might be less than that observed for hydrogen-bond-driven dimerization of certain transmembrane peptides in detergent micelles, these interactions are nonetheless important for membrane protein assembly. nih.gov The presence of Asn and Asp residues in transmembrane regions, particularly at buried positions, is often associated with hydrogen bonding to the backbone of neighboring helices or other polar side chains. pnas.orgpnas.org

Influence on Specific Secondary and Tertiary Structural Motifs

Roles in Enzyme Catalysis and Substrate Recognition

Asparagine and Aspartate residues are frequently found in the active sites of enzymes, where they participate directly in catalysis or contribute to substrate binding and orientation.

Asn and Asp residues are key components of catalytic machinery in various enzymes. A classic example is their role in catalytic triads, which are common in hydrolytic enzymes like serine proteases and cysteine peptidases. In the canonical Ser-His-Asp catalytic triad (B1167595) of serine proteases, the Asp residue typically helps to orient the histidine residue and stabilize the positive charge that develops on the histidine during catalysis. biorxiv.orgnih.gov This arrangement facilitates the deprotonation of the catalytic serine residue, increasing its nucleophilicity. nih.gov

In cysteine peptidases, a catalytic triad often consists of cysteine, histidine, and a third residue, usually asparagine or aspartic acid. ebi.ac.ukoup.com This third residue is thought to orient and activate the imidazolium (B1220033) ring of the histidine. ebi.ac.ukoup.com For instance, in some cysteine peptidases, the catalytic triad occurs in the order Cys/His/Asn (or Asp). ebi.ac.uk

Asparagine can also play a direct role in catalysis, even in the absence of a canonical basic residue. In some glycosyltransferases, a conserved asparagine residue in the active site has been shown to be essential for enzyme activity, potentially acting as a proton shuttle through tautomerization. acs.org

Aspartate residues in enzyme active sites can also be involved in coordinating metal ions, which are often necessary for substrate binding or catalysis.

Beyond their direct involvement in the catalytic mechanism, Asn and Asp residues can modulate enzyme kinetic parameters through interactions within or near the active site. Mutations of Asn or Asp residues, even those not part of the immediate catalytic triad but located in the "second shell," can affect substrate and inhibitor interactions and alter kinetic parameters such as kcat/Km and Ki. mpg.denih.govplos.orgnih.gov

For example, in a study of the SHV β-lactamase, an Asn to Asp substitution at position 276, a second-shell residue, led to slightly diminished kcat/Km for tested substrates but a significant increase in Ki for the inhibitor clavulanate. nih.gov Molecular modeling suggested that new electrostatic interactions formed by the introduced Asp residue restricted the position of another residue important for substrate and inhibitor recognition, thereby affecting kinetics. nih.gov

Asn and Asp residues located in regions connecting allosteric binding sites to the active site can also be involved in transmitting signals that modulate enzyme activity and kinetic parameters. plos.org Studies on pyruvate (B1213749) kinase muscle isoform 2 (PKM2) showed that Asn residues at specific positions were key in transmitting allosteric signals from amino acid binding sites to the active site, influencing catalytic efficiency. plos.org

The specific position and environment of Asn and Asp residues within the protein structure are critical for their influence on kinetic parameters. Their charged or polar nature allows them to participate in electrostatic interactions and hydrogen bonds that can stabilize transition states, influence substrate binding affinity, or affect the conformational dynamics of the enzyme, all of which impact catalytic efficiency.

| Amino Acid | Role in Protein Structure/Function | Examples/Details |

| Asparagine (Asn) | Formation of intramolecular hydrogen bonds, influence on secondary/tertiary structure, inter-helix interactions, participation in enzyme active sites/catalysis , modulation of enzyme kinetics. | Forms i+3/i hydrogen bonds, readily adopts specific Ramachandran conformations, involved in amide bridge interactions, promotes helical hairpin formation in membrane proteins, part of catalytic triads (e.g., Cys-His-Asn), influences allosteric signaling in enzymes. oup.comresearchgate.netplos.orgnih.govnih.govebi.ac.ukoup.complos.org |

| Aspartate (Asp) | Formation of intramolecular hydrogen bonds, influence on secondary/tertiary structure, inter-helix interactions, participation in enzyme active sites/catalysis , modulation of enzyme kinetics. | Forms i+3/i and i+2/i hydrogen bonds, underrepresented in beta-sheets (destabilizing effect), promotes helical hairpin formation in membrane proteins, part of catalytic triads (e.g., Ser-His-Asp, Cys-His-Asp), coordinates metal ions, influences enzyme kinetics via electrostatic interactions and conformational effects. oup.comnih.govbiorxiv.orgnih.govnih.govebi.ac.ukoup.comnih.govnih.govplos.org |

Involvement in Allosteric Regulation Mechanisms

Asparagine and aspartate residues play roles in the allosteric regulation of certain enzymes. A prominent example is Aspartate carbamoyltransferase (ATCase), an enzyme that catalyzes the initial committed step in pyrimidine (B1678525) biosynthesis: the condensation of L-aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate. wikipedia.org ATCase is a classic example of an allosterically regulated enzyme, exhibiting cooperative substrate binding and not following simple Michaelis-Menten kinetics. wikipedia.org The enzyme transitions between a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.org The binding of the substrate, L-aspartate, to the catalytic subunits promotes a shift in the enzyme's equilibrium towards the R state, thereby increasing catalytic velocity. wikipedia.org While ATCase can utilize L-asparagine as an unnatural substrate, the proper positioning of the β-carboxylate group of L-aspartate is crucial for inducing the allosteric transition to the R state. bc.edu

Another instance is the cytoplasmic L-asparaginase I (AnsA) from Escherichia coli. This enzyme is a tetramer that hydrolyzes asparagine to aspartate. nih.gov Asparagine acts not only as a substrate but also as an allosteric effector for AnsA. nih.gov The binding of L-asparagine to a specific allosteric site within AnsA induces a conformational reorganization of the enzyme's quaternary structure, leading to positive cooperativity. nih.gov Structural analysis of AnsA has shown that the carboxyl group of the bound asparagine forms salt bridges and hydrogen bonds with arginine 240, while the Nδ2 nitrogen interacts with threonine 162. nih.gov Studies involving mutations, such as the R240A substitution, have demonstrated that altering residues in the allosteric site can affect the enzyme's affinity for asparagine and consequently impact its cooperativity. nih.gov

Involvement in Protein-Protein and Protein-Ligand Interactions

The ability of proteins to interact specifically with other proteins or ligands is fundamental to biological processes. Molecular recognition in these interactions is governed by a complex network of non-bonded forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces, which collectively determine the specificity, affinity, and stability of the resulting complexes. mdpi.com Asparagine and aspartate residues, with their polar and charged side chains, are key contributors to these interactions.

Aspartate, with its negatively charged carboxyl group at physiological pH, frequently serves as a hydrogen bond acceptor and can form strong electrostatic interactions, including salt bridges, with positively charged residues such as lysine (B10760008) and arginine. mdpi.com Asparagine, possessing a polar but uncharged amide side chain, is a versatile participant in hydrogen bonding, acting as both a donor and an acceptor. These interactions are directional and provide critical specificity at protein interfaces. mdpi.com

Specific Binding Motifs and Interfacial Contacts Mediated by Asn and Asp

Asparagine and aspartate residues are often found within specific structural motifs that are crucial for mediating protein interactions. One such prevalent motif is the "Asx-motif," where an aspartate or asparagine (collectively referred to as Asx) residue forms two hydrogen bonds with main-chain atoms of residues located further along the polypeptide sequence. nih.gov, researchgate.net These motifs are commonly observed at the N-termini of alpha-helices, known as "Asx N-cap motifs," and also occur in beta-turns and beta-bulge loops. nih.gov, researchgate.net Approximately 55% of identified Asx-motifs function as Asx N-cap motifs, playing a role in capping the hydrogen bonding network at the beginning of an alpha-helix. nih.gov, researchgate.net The frequent occurrence of Asx-motifs in various structural contexts suggests they possess an inherent propensity to form independently, beyond merely stabilizing the ends of helices. nih.gov, researchgate.net

Beyond hydrogen bonding, carbonyl-carbonyl interactions involving the side chains of asparagine and aspartic acid and backbone carbonyl groups can contribute to local protein stability, particularly in conformations that deviate slightly from ideal Ramachandran angles. oup.com These interactions can involve the stacking of the side chain carbonyl over its own backbone carbonyl (Type 0) or over the backbone carbonyl of the preceding residue (Type 1). oup.com Type 0 interactions are often associated with a trans χ1 conformation of the Asx residue, while Type 1 interactions are linked to a g+ χ1 conformation. oup.com These carbonyl-carbonyl interactions can provide stabilization energies comparable to those of hydrogen bonds. oup.com

In protein-ligand interactions, Asn and Asp residues are frequently found in binding sites. For example, in the lectin IV of Griffonia simplicifolia (GS4), which binds a human blood group determinant, an aspartate residue is situated at the base of the binding cavity, providing a negative charge. cdnsciencepub.com An asparagine residue, along with a serine, contributes polar groups that form hydrogen bonds with the ligand, highlighting the role of these residues in specific carbohydrate recognition. cdnsciencepub.com

Furthermore, the RGD (Arg-Gly-Asp) sequence is a well-established motif recognized by integrin proteins, mediating cell adhesion. biologists.com Interestingly, a modified sequence, isoDGR (isoAsp-Gly-Arg), which can arise from the deamidation of asparagine or isomerization of aspartate, has been shown to mimic the RGD motif and bind to integrins, demonstrating how alterations involving these residues can impact molecular recognition. biologists.com

Impact on Molecular Recognition Affinity and Specificity

The presence and positioning of asparagine and aspartate residues significantly influence the affinity and specificity of molecular recognition events at protein interfaces. The intricate network of non-bonded interactions mediated by these residues, including hydrogen bonds and salt bridges, is fundamental in defining the precise binding characteristics. mdpi.com

Polar residues, such as asparagine and aspartate, are known to be important contributors to the selectivity observed in molecular recognition. nih.gov Long-range electrostatic interactions, potentially mediated by ions like Mg2+, can also play a role in conferring specificity, as computationally demonstrated for the preference of aspartyl-tRNA synthetase for aspartate over asparagine. nih.gov Conversely, a lack of specific hydrogen bonding interactions and a small buried surface area at an interface can lead to less specific, or more promiscuous, binding. nih.gov

In the context of synthetic receptors designed to bind amino acids and peptides, selectivity towards L-Asparagine has been achieved. mdpi.com This selectivity is primarily driven by hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the zwitterionic nature and neutral side chain of asparagine minimizing the influence of electrostatic interactions in some systems. mdpi.com The specific molecular scaffold in which motifs like isoDGR are presented can also dictate the affinity and specificity of their interaction with binding partners like integrins. biologists.com

Other Post-Translational Modifications Involving Asn or Asp Residues (excluding deamidation/isomerization)

Beyond their direct involvement in protein structure and interactions, asparagine and aspartate residues are targets for various post-translational modifications (PTMs) that can profoundly impact protein function. This section focuses on modifications other than deamidation and isomerization.

N-linked Glycosylation at Asparagine Residues

N-linked glycosylation is a crucial and widespread co- and post-translational modification in eukaryotic cells, involving the covalent attachment of a complex oligosaccharide (glycan) to the nitrogen atom of an asparagine residue's side chain. wikipedia.org, creative-proteomics.com, cdghub.com, This modification typically occurs at asparagine residues located within a specific consensus sequence, Asn–X–Ser or Asn–X–Thr, where X can be any amino acid except proline. wikipedia.org, nih.gov, creative-proteomics.com, , wikipedia.org For glycosylation to be initiated, the asparagine residue must be accessible, generally located on the protein's surface, and positioned on the luminal side of the endoplasmic reticulum. wikipedia.org

The process involves the synthesis of a pre-assembled lipid-linked oligosaccharide (LLO) precursor, which is then transferred en bloc to the target asparagine residue by the enzyme oligosaccharyltransferase (OST). nih.gov, creative-proteomics.com, cdghub.com In animal cells, the initial sugar attached to the asparagine is typically N-acetylglucosamine (GlcNAc) via a β-1N linkage. wikipedia.org, N-linked glycosylation plays vital roles in numerous cellular processes, including proper protein folding, enhancing protein stability and solubility, directing protein trafficking, and mediating molecular recognition events. wikipedia.org, nih.gov, creative-proteomics.com, cdghub.com, While most common in eukaryotes, N-linked glycosylation also occurs in archaea and, less frequently, in bacteria. wikipedia.org

Hydroxylation of Asparagine Residues

Hydroxylation is another significant post-translational modification that can occur on asparagine residues. This modification is catalyzed by specific enzymes, notably Factor-inhibiting hypoxia-inducible factor (FIH). nih.gov, uzh.ch, wikipedia.org FIH is a member of the 2-oxoglutarate-dependent dioxygenase family, requiring molecular oxygen, 2-oxoglutarate, ferrous iron (Fe(II)), and a reducing agent for its enzymatic activity. uzh.ch

FIH is well-known for catalyzing the β-hydroxylation of a specific asparagine residue within the hypoxia-inducible factor (HIF), a key transcription factor in the cellular response to low oxygen levels. nih.gov, uzh.ch, wikipedia.org This hydroxylation event negatively regulates HIF transcriptional activity by reducing its interaction with transcriptional coactivator proteins. nih.gov FIH also catalyzes the hydroxylation of conserved asparagine residues found within ankyrin repeat domain (ARD)-containing proteins. nih.gov, uzh.ch Hydroxylation of ARDs can lead to increased conformational stability and has been shown to modulate protein-protein interactions, as observed for ankyrinR. nih.gov

Recent research indicates that asparagine hydroxylation can be a reversible modification, suggesting a dynamic regulatory mechanism for protein function. nih.gov This reversibility implies that the modification can be removed without requiring the degradation and subsequent resynthesis of the entire protein, allowing for rapid functional adjustments. nih.gov FIH has been identified as hydroxylating asparagine residues in a variety of protein targets, including those involved in the NF-κB signaling pathway and certain deubiquitinases like OTUB1. researchgate.net In some cases, the hydroxylation of an asparagine residue can create a new binding site for other proteins, thereby altering the functional context of the modified protein. researchgate.net Notably, FIH has also been found to catalyze the hydroxylation of aspartate residues, a modification previously considered unprecedented, exhibiting 3S regio- and stereoselectivity. nih.gov

Computational and Biophysical Methodologies in Asparagine and Aspartate Research

Computational Modeling of Asn/Asp Modification Pathways

Computational modeling techniques are employed to simulate the complex chemical reactions and conformational changes involved in the degradation of Asn and Asp residues. These methods allow researchers to investigate the atomic-level details of these processes and identify key factors that influence their rates and outcomes.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms of Asn deamidation and Asp isomerization at the electronic level. These calculations can determine the stable structures and transition states involved in the reaction pathways, providing insights into the energy barriers and reaction rates. For instance, DFT calculations have been used to study the pH-dependent mechanism of asparagine deamidation, showing that at low pH, direct acid-catalyzed hydrolysis to aspartate is the dominant pathway, while at neutral to basic pH, the reaction proceeds through a tetrahedral intermediate and subsequent succinimide (B58015) formation. nih.gov Studies employing DFT have also investigated the catalytic effects of various molecules, such as acetic acid, phosphate (B84403) ions, and carbonate ions, on Asn deamidation, highlighting their roles as proton-transfer mediators and the rate-determining steps involved. mdpi.comacs.orgtandfonline.com DFT calculations on dipeptides containing Asn have revealed different deamidation mechanisms depending on the sequence context, often proceeding via nucleophilic attack from the backbone amide oxygen or nitrogen onto the side chain carbonyl carbon, leading to lactone or succinimide ring structures. uva.nl The calculated activation barriers from DFT studies can be compared with experimental values in model peptides, showing good agreement. mdpi.com

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics and Reaction Accessibility

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of proteins and how conformational flexibility and the local environment influence Asn and Asp degradation. MD simulations can capture the movement of atoms over time, providing information about the accessibility of reactive groups and the stability of different conformations. Studies have used MD simulations to investigate the mechanistic roles of structural conformation and chemical environment in dictating the spontaneous degradation of Asn and Asp residues in therapeutic antibodies. tandfonline.comnih.gov These simulations have shown that backbone secondary structure, side-chain rotamer conformation, and solvent accessibility are key molecular indicators of degradation propensity. tandfonline.comnih.gov MD simulations can also be used to study the time occupancy of the nucleophilic attack distance, which is hypothesized to be a critical step in the formation of the succinimide intermediate. springernature.com Furthermore, MD simulations can reveal how individual amino acid exchanges not only influence the affected position but also alter the conformation of surrounding residues and affect their interaction potential. biorxiv.org For example, MD simulations have suggested that frequently deamidated Asn residues may have common main-chain conformations that lead to lower activation energy barriers for the deamidation reaction. mdpi.com Different MD simulation approaches, including conventional full-atomistic MD and methods enhancing low-frequency vibrational modes, have been used to evaluate the predictive accuracy of degradation models. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models for Degradation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a correlation between the structural properties of Asn and Asp residues and their observed degradation rates or propensities. These models utilize computational descriptors derived from sequence and structure to predict degradation hotspots. QSAR models have been trained on experimental degradation data from therapeutic antibodies to predict deamidation and isomerization sites. tandfonline.comnih.govresearchgate.net Effective QSAR models have been shown to consider parameters such as the accessible surface area (ASA) of the residue, the pKa value of the backbone amide, and the root mean square deviations (RMSD) of the alpha carbon and side chain, which reflect flexibility. tandfonline.comnih.govresearchgate.net The accuracy of QSAR models can be further enhanced by incorporating empirical information about the sequential successor and the position in the protein, often integrated into decision tree models. tandfonline.comnih.gov While initial computational approaches for predicting Asx degradation were based on pairwise sequence motifs, later QSAR models incorporated structural parameters and conformational flexibility for improved accuracy. tandfonline.comresearchgate.net

Structure-Based Prediction of Asn/Asp Degradation Hotspots

Structure-based prediction methods aim to identify Asn and Asp residues that are particularly susceptible to degradation based on their three-dimensional environment within the protein structure. These methods analyze various structural parameters that can influence the reaction rate.

Analysis of Local Structural Parameters and Conformational Flexibility

Analysis of local structural parameters is crucial for identifying Asn and Asp degradation hotspots. Factors such as local conformation, structural flexibility, and solvent accessibility have been shown to explain differences in deamidation rates among different sites. tandfonline.comnih.gov Conformational flexibility, often assessed through parameters like root mean square deviation (RMSD) from MD simulations or structural ensembles, is a key characteristic of degradation hotspots. a-z.luresearchgate.netnih.govplos.org The accessible surface area (ASA) of the residue is another important descriptor used in structure-based prediction models. tandfonline.comnih.govresearchgate.net Specific structural parameters, such as the Cγ-N distance and backbone flexibility, have been used in decision tree models to predict Asn deamidation propensity. tandfonline.comnih.gov For example, Asn residues in rigid β-sheet conformations or with long Cγ-N distances are often considered low-risk deamidation sites. tandfonline.com

Advanced Spectroscopic Techniques for Characterizing Asn/Asp Modifications

Spectroscopic methods play a vital role in the detailed analysis of Asn and Asp modifications, providing insights into their presence, location, and structural consequences.

High-Resolution Mass Spectrometry for Detection and Quantification of Deamidation Products

High-resolution mass spectrometry (MS) is a powerful technique for the detection and quantification of deamidation products in proteins and peptides. Deamidation of asparagine leads to the formation of aspartic acid (Asp) and isoaspartic acid (isoAsp) via a succinimide intermediate. creative-proteomics.comnih.govnih.gov This modification results in a subtle mass shift of +0.984 Da, corresponding to the difference between a hydroxyl group (-OH) and an amide group (-NH₂). nih.govnih.govdrug-dev.comproteinmetrics.com

Accurate identification and quantification of deamidated peptides necessitate mass spectrometers with high mass measurement accuracy and high resolving power. nih.govresearchgate.net This is particularly important because the 13C peak of the amidated peptide is very close in mass (separated by only 19.34 mDa) to the monoisotopic peak of the corresponding deamidated peptide, which can lead to misassignments if resolution is insufficient. nih.govresearchgate.net

Various MS-based techniques are utilized for deamidation analysis, including LC-MS/MS and MALDI-TOF MS. creative-proteomics.comnih.govnih.gov LC-MS/MS, often coupled with reversed-phase or hydrophilic interaction liquid chromatography (HILIC), allows for the separation of peptides before mass analysis, improving sensitivity and resolution. creative-proteomics.comhalocolumns.comcreative-proteomics.com HILIC is particularly effective at resolving peptides and modified peptides, with retention depending primarily on amino acid composition. halocolumns.com

Quantification of deamidation can be achieved by comparing the extracted ion chromatogram (XIC) areas of modified and unmodified peptides. proteinmetrics.comhalocolumns.comkoreascience.kr Stable isotope labeling strategies, such as 18O labeling, can be employed to differentiate between deamidation that occurs during sample preparation and deamidation present in the original sample. nih.govmdpi.comnih.govresearchgate.net This method involves incorporating 18O into the deamidation products during hydrolysis, resulting in a characteristic mass shift that helps distinguish artifacts. nih.govmdpi.comnih.govresearchgate.net

Research findings demonstrate the application of high-resolution MS in quantifying deamidation. For instance, a study on a humanized IgG1 antibody used LC-MS/MS to identify and quantify asparagine deamidation in the light chain CDR1, revealing the formation of both Asp and isoAsp products. researchgate.net Another study utilized an 18O-labeling method based on high-resolution quadrupole-Orbitrap MS to quantify deamidated cobratide, achieving low limits of detection and quantification. mdpi.com

The following table illustrates typical mass shifts observed in MS for deamidation:

| Modification | Mass Shift (Da) |

| Asparagine Deamidation | +0.984 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Isomerization Rates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and chemical modifications of proteins and peptides at atomic resolution. dsmz.deeuropeanpharmaceuticalreview.com NMR can provide crucial information about the conformational changes induced by Asn deamidation and Asp isomerization, as well as directly monitor the rates of these reactions. europeanpharmaceuticalreview.comnih.govresearchgate.netacs.org

Deamidation replaces the amide group of asparagine with a carboxyl group, leading to changes in the local chemical environment and potentially altering protein conformation. acs.org NMR can detect these changes through shifts in chemical signals (crosspeaks) in 2D NMR spectra. acs.org While some chemical shift changes are expected due to the altered side chain, NMR can also reveal long-range effects, indicating that deamidation can propagate structural perturbations beyond the immediate vicinity of the modification site. acs.org

NMR spectroscopy has been used to monitor the deamidation reaction directly. For example, 15N HSQC NMR spectra can reveal the presence of deamidation products like isoAsp and Asp over time. nih.gov A study on a norovirus capsid protein utilized NMR to link an unusual backbone conformation of a specific asparagine residue to its accelerated deamidation rate, suggesting that local conformation plays a significant role in site-specific deamidation. nih.govresearchgate.netnih.gov

NMR is also valuable for studying the isomerization of aspartate residues, which can occur spontaneously and interconvert between Asp and isoAsp forms. nih.govnih.gov Although Asp and isoAsp are isobaric and challenging to distinguish solely by MS, NMR can provide structural details that help characterize these isomers and potentially monitor their interconversion rates.

Research findings highlight the utility of NMR in this area. A study investigating the effect of asparagine deamidation on a therapeutic protein used 2D NMR to analyze structural changes, observing shifts and broadening of crosspeaks indicative of local and potentially long-range structural alterations. acs.org

Bioinformatic and Proteomic Strategies for Comprehensive Identification of Asn/Asp Modification Sites

Proteomic approaches, particularly those based on mass spectrometry, combined with bioinformatics tools are essential for the comprehensive identification of Asn and Asp modification sites within complex protein samples. researchgate.nethalocolumns.comcreative-proteomics.comwikipedia.org

The general strategy involves digesting proteins into peptides, enriching for modified peptides (if necessary), and analyzing them by LC-MS/MS. creative-proteomics.comhalocolumns.comcreative-proteomics.comchromatographyonline.com The resulting mass spectral data are then processed using bioinformatics software to identify peptides, determine their sequences, locate modification sites, and estimate the level of modification. nih.govresearchgate.netkoreascience.krnih.gov

Identifying deamidation sites using proteomics presents challenges due to the small mass shift and the potential for misidentification with naturally occurring isotopes. nih.govresearchgate.netnih.gov High-resolution MS is crucial to differentiate deamidated peptides from unmodified peptides with similar isotopic masses. nih.govresearchgate.net

Bioinformatics tools play a critical role in analyzing large proteomic datasets. Database searching algorithms are used to match experimental MS/MS spectra to theoretical spectra from peptide databases, allowing for the identification of peptide sequences and the localization of modifications. nih.govresearchgate.netnih.gov Strategies like dual-search delta score analysis can improve the accuracy of identifying deamidated peptides by comparing search scores from analyses performed with and without considering the deamidation modification. nih.gov

Quantification of deamidation sites in proteomic studies is typically relative, comparing the abundance of deamidated peptides to their unmodified counterparts. koreascience.kr This is often done using XIC areas. proteinmetrics.comkoreascience.kr Absolute quantification can be more challenging and may require additional validation. koreascience.kr

Research demonstrates the application of these strategies in various studies. Proteomic analysis has been used to identify deamidation sites in proteins from sources like mouse brain tissue lysate and human pancreatic islets. nih.govresearchgate.netnih.gov These studies highlight the importance of optimized search parameters and high-resolution MS data for accurate identification. nih.govresearchgate.net

The identification of isoaspartate sites, a common outcome of asparagine deamidation and aspartate isomerization, also relies on MS-based proteomics. While Asp and isoAsp have the same mass, they can often be separated by chromatography due to differences in their chemical properties. nih.govhalocolumns.comproteinmetrics.com Tandem MS, particularly using fragmentation methods like ETD, can sometimes provide diagnostic ions that help differentiate between Asp and isoAsp residues and localize the modification site. nih.govhalocolumns.comproteinmetrics.com

Computational tools are also being developed to predict potential deamidation sites based on sequence and structural information. researchgate.netnih.gov These tools can help guide experimental design and data interpretation in proteomic studies.

Emerging Research Areas and Future Perspectives in Asparagine and Aspartate Biochemistry

Asn/Asp Residues as Molecular Clocks in Biological Timing and Cellular Aging Mechanisms

The nonenzymatic deamidation of asparagine residues and isomerization of aspartate residues are spontaneous post-translational modifications that occur in proteins over time. This process involves the conversion of Asn to aspartate or isoaspartate, and Asp to isoaspartate, often through a succinimide (B58015) intermediate nih.govoup.com. These modifications introduce a negative charge and can lead to structural changes, affecting protein stability and function nih.govmdpi.comresearchgate.netnih.gov. The rate of deamidation is influenced by the local protein sequence and structure, as well as environmental factors like pH and temperature mdpi.comwikipedia.org.

This age-dependent accumulation of deamidation and isomerization products has led to the hypothesis that Asn and Asp residues can function as "molecular clocks" within proteins mdpi.comresearchgate.netnih.govnih.gov. The extent of these modifications can correlate with protein age and has been observed in long-lived proteins, such as crystallins in the eye lens, where deamidation increases with age and may contribute to age-related visual decline mdpi.compreprints.org. Studies on proteins in forensic, archaeological, and paleontological samples also utilize these modifications to gain insights into sample chronology mdpi.compreprints.orgd-nb.info.

While often viewed as a form of protein damage leading to degradation or loss of function, deamidation can also play regulatory roles in processes like protein turnover, enzyme catalytic cycles, and apoptosis mdpi.compreprints.org. The genetically programmable nature of deamidation rates, influenced by neighboring amino acids, suggests a potential for these residues to serve as molecular timers regulating protein function and stability over time nih.gov.

Research findings indicate that the degradation half-life of Asn and Asp residues in peptides can vary significantly based on the adjacent C-terminal residue mdpi.compreprints.org. For instance, Asn is more susceptible to degradation when followed by Gly, Ala, Ser, or Thr mdpi.compreprints.org. However, this sequence dependency may not fully translate to folded proteins, as studies on antibodies have shown variability in deamidation and isomerization independent of simple sequence patterns mdpi.compreprints.org.

Data illustrating the age-dependent accumulation of D-aspartic acid (a product of racemization, often linked to deamidation and isomerization) in proteins like dentine highlight its potential as a molecular clock for age estimation d-nb.info.

| Protein/Tissue | Modification Analyzed | Age Correlation | Reference |

| Crystallins (human lens) | Asn/Gln deamidation | Increases with age | mdpi.compreprints.org |

| Dentine | D-Asp accumulation | Strong correlation with age at death (in modern samples) | d-nb.info |

| Various proteins (Drosophila) | Deamidation rates | Correlates with aging, development, and biochemical processes | mdpi.compreprints.org |

Evolutionary Pressures and Adaptations Related to Asn/Asp Content and Stability in Proteins